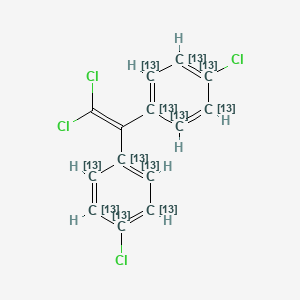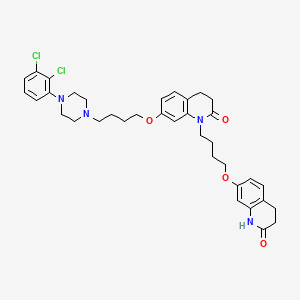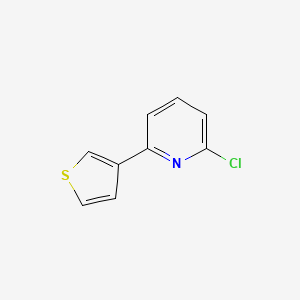
(+/-)-MDMA-13C6 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-MDMA-13C6 Hydrochloride is a labeled form of 3,4-methylenedioxy-N-methylamphetamine (MDMA), where six carbon atoms are replaced with carbon-13 isotopes. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of MDMA, as the carbon-13 labeling allows for precise tracking in biological systems.
Méthodes De Préparation
The synthesis of (+/-)-MDMA-13C6 Hydrochloride involves several steps, starting from the precursor safrole. The synthetic route typically includes the following steps:
Isomerization: Safrole is isomerized to isosafrole.
Oxidation: Isosafrole is oxidized to form 3,4-methylenedioxyphenyl-2-propanone (MDP2P).
Reductive Amination: MDP2P undergoes reductive amination with methylamine to form MDMA.
Isotope Labeling: The final step involves the incorporation of carbon-13 isotopes into the MDMA molecule.
Industrial production methods for labeled compounds like this compound are typically carried out in specialized facilities equipped to handle isotopic labeling and ensure high purity and yield.
Analyse Des Réactions Chimiques
(+/-)-MDMA-13C6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(+/-)-MDMA-13C6 Hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Pharmacokinetic Studies: The carbon-13 labeling allows researchers to track the metabolism and distribution of MDMA in the body.
Toxicology: It is used to study the toxic effects of MDMA on various organs and systems.
Neurochemistry: Researchers use it to investigate the effects of MDMA on neurotransmitter systems, particularly serotonin and dopamine.
Drug Development: It aids in the development of new therapeutic agents by providing insights into the structure-activity relationships of MDMA and its analogs.
Mécanisme D'action
(+/-)-MDMA-13C6 Hydrochloride exerts its effects primarily by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. It acts on the serotonin transporter, inhibiting the reuptake of serotonin and causing its release into the synaptic cleft. This leads to increased serotonin levels and enhanced neurotransmission. The compound also affects dopamine and norepinephrine transporters, contributing to its stimulant and empathogenic effects.
Comparaison Avec Des Composés Similaires
(+/-)-MDMA-13C6 Hydrochloride is similar to other entactogens such as 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxy-N-ethylamphetamine (MDEA). its unique feature is the carbon-13 labeling, which allows for precise tracking in biological systems. This makes it particularly valuable for research purposes, as it provides detailed insights into the pharmacokinetics and metabolism of MDMA.
Similar compounds include:
3,4-Methylenedioxyamphetamine (MDA): Known for its hallucinogenic properties.
3,4-Methylenedioxy-N-ethylamphetamine (MDEA): Similar to MDMA but with slightly different pharmacological effects.
N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB): Another entactogen with a longer duration of action compared to MDMA.
Propriétés
Formule moléculaire |
C11H16ClNO2 |
|---|---|
Poids moléculaire |
235.66 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10;/h3-4,6,8,12H,5,7H2,1-2H3;1H/i3+1,4+1,6+1,9+1,10+1,11+1; |
Clé InChI |
LUWHVONVCYWRMZ-GUDWOQMWSA-N |
SMILES isomérique |
CC(C[13C]1=[13CH][13C]2=[13C]([13CH]=[13CH]1)OCO2)NC.Cl |
SMILES canonique |
CC(CC1=CC2=C(C=C1)OCO2)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one](/img/structure/B13435384.png)



![2-[4-[5-[1-(2,5-disulfophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonic acid](/img/structure/B13435417.png)
![10-Oxa-5,7,13,17,18,21-hexazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene](/img/structure/B13435418.png)


